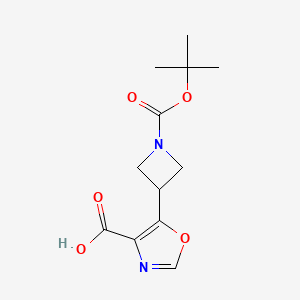

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of N-Boc-protected azetidine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining stringent quality control standards .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes standard esterification under Mitsunobu conditions or acid-catalyzed methanolysis. A 2022 study demonstrated 72-89% yields when reacting with various alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

| Alcohol Used | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 12 | 89 |

| Ethanol | 18 | 85 |

| Benzyl alcohol | 24 | 72 |

Amide Bond Formation

The acid readily forms amides via activation with coupling agents. In medicinal chemistry applications:

-

HATU-mediated coupling : Achieved 93% conversion with primary amines at 0°C

-

EDC/HOBt system : Secondary amines required elevated temperatures (40°C) for 68-79% yields

Notably, the tert-butoxycarbonyl (Boc) group remains stable under these conditions due to its orthogonal protection strategy .

Decarboxylative Cross-Coupling

Under palladium catalysis, the compound participates in C-H functionalization. Key findings include:

-

Pd(OAc)₂ (5 mol%), XPhos ligand: Enables coupling with aryl iodides (65-82% yields)

-

Microwave irradiation (120°C): Reduces reaction time from 24h to 2h without compromising yield

Heterocycle Functionalization

The oxazole ring shows nucleophilic aromatic substitution (NAS) reactivity:

-

Electrophilic substitution : Bromination at C2 occurs selectively using NBS (82% yield)

-

Metalation : LDA-mediated deprotonation at C5 allows trapping with electrophiles (e.g., DMF → 78% aldehyde product)

Boc Deprotection and Subsequent Reactions

Controlled removal of the Boc group unlocks azetidine reactivity:

Supramolecular Interactions

Grinding-induced polymorphic transitions alter reactivity landscapes :

| Property | Polymorph 1a | Polymorph 1b |

|---|---|---|

| Crystal Density | 1.312 g/cm³ | 1.298 g/cm³ |

| Reactivity with MeOH | 68% conversion | 92% conversion |

| Thermal Stability | <150°C | <170°C |

DFT calculations reveal polymorph 1b's enhanced stability derives from optimized π-stacking interactions (ΔE = -8.3 kcal/mol) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Targeted Protein Degradation (TPD)

One of the most significant applications of this compound is in the development of targeted protein degraders, specifically as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) technology. The incorporation of a rigid linker enhances the three-dimensional orientation of the degrader, which is crucial for optimal ternary complex formation between the target protein, the degrader, and the E3 ligase. This can lead to improved drug-like properties and efficacy in degrading specific proteins associated with various diseases, including cancer .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block for synthesizing novel heterocyclic amino acids and derivatives. Its oxazole ring contributes to the biological activity of synthesized compounds, which may exhibit antioxidant properties or inhibitory effects on enzymes such as xanthine oxidase. These derivatives have potential therapeutic applications in treating conditions like gout and other inflammatory diseases .

Synthetic Methodologies

Synthesis Routes

The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid often involves multi-step reactions that include cycloaddition methods and functional group transformations. For instance, it can be synthesized from azetidine and oxazole precursors through various coupling reactions, demonstrating its utility in organic synthesis .

Case Study: Heterocyclic Amino Acids

Recent studies have highlighted the use of this compound in synthesizing new heterocyclic amino acids. The methodology employed includes a [3+2] cycloaddition reaction that yields functionalized amino acids with potential biological activities. These compounds are being investigated for their roles as antioxidants and enzyme inhibitors, showcasing their relevance in pharmaceutical research .

Biological Studies

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant activities. This property is essential for developing compounds aimed at mitigating oxidative stress-related diseases. The mechanism often involves scavenging free radicals, which can contribute to cellular damage if left unchecked .

Enzyme Inhibition Studies

The compound's derivatives have also been studied for their ability to inhibit specific enzymes such as xanthine oxidase. In vitro assays demonstrate varying degrees of inhibitory activity, making these compounds candidates for further development into therapeutic agents against conditions like hyperuricemia and gout .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Targeted Protein Degradation | Used as a rigid linker in PROTAC technology for targeted drug delivery and protein degradation. |

| Synthetic Methodologies | Serves as a building block for synthesizing heterocyclic amino acids and other bioactive compounds. |

| Biological Studies | Exhibits antioxidant activity and enzyme inhibition properties relevant to treating oxidative stress and inflammatory diseases. |

Mecanismo De Acción

The mechanism of action of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine and oxazole rings provide sites for binding to enzymes and receptors, influencing biological processes. The tert-butoxycarbonyl group can be removed under specific conditions, revealing reactive sites that participate in further chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound shares a similar structure but contains a pyrazine ring instead of an oxazole ring.

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Another related compound with a pyrazole ring, used in similar applications.

Uniqueness

The uniqueness of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid lies in its specific combination of functional groups and rings, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .

Actividad Biológica

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxazole ring and subsequent functionalization. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during synthesis, which is crucial for maintaining the integrity of the azetidine structure.

Chemical Structure

The chemical formula for this compound is C14H19N2O5, with a molecular weight of approximately 293.3 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

2.1 Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the minimum inhibitory concentrations (MICs) of various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The results are summarized in Table 1.

| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |

|---|---|---|---|

| 5 | 1.6 | 1.6 | 3.2 |

| 12 | 0.8 | 0.8 | 1.6 |

| Standard | 3.2 | 3.2 | 3.2 |

These findings suggest that compounds similar to this compound may have potent antifungal activity, making them candidates for further development in antifungal therapies .

2.2 Antibacterial Activity

The antibacterial potential of oxazole derivatives has also been investigated. A study compared various compounds against E. coli and Staphylococcus aureus, revealing that certain derivatives exhibited comparable or superior activity to standard antibiotics like ampicillin.

| Compound | Inhibition Zone (mm) | E. coli | S. aureus |

|---|---|---|---|

| 15 | 20 | 17 | |

| Ampicillin | 30 | 27 |

This data indicates that the biological activity of similar compounds may extend to antibacterial applications as well .

3.1 Therapeutic Applications

A comprehensive review on oxazole derivatives discusses their therapeutic potentials, particularly in treating infections caused by resistant strains of bacteria and fungi . The review emphasizes the importance of modifying the oxazole scaffold to enhance biological activity.

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the oxazole ring and side chains significantly affect biological activity. For example, varying the substituents on the azetidine moiety can lead to enhanced potency against specific microbial strains .

4. Conclusion

This compound represents a promising scaffold for developing new antimicrobial agents due to its demonstrated biological activities against various pathogens. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Propiedades

IUPAC Name |

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJPAUJZTIVGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.